
4-(Pyrimidin-5-yloxy)-phenyl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrimidin-5-yloxy)-phenyl trifluoromethanesulfonate is a chemical compound that features a pyrimidine ring attached to a phenyl ring, which is further substituted with a trifluoromethanesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-5-yloxy)-phenyl trifluoromethanesulfonate typically involves the reaction of a pyrimidine derivative with a phenyl trifluoromethanesulfonate. One common method includes the use of a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines . This protocol features protecting group-free nitrogen sources, good functional group tolerance, high atom economy, and environmental advantages.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-(Pyrimidin-5-yloxy)-phenyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The pyrimidine ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxidized pyrimidine derivatives.
科学的研究の応用
4-(Pyrimidin-5-yloxy)-phenyl trifluoromethanesulfonate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological pathways.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Material Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic and photophysical properties.
作用機序
The mechanism of action of 4-(Pyrimidin-5-yloxy)-phenyl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The trifluoromethanesulfonate group can enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar pyrimidine ring structure and have been studied for their anticancer and enzymatic inhibitory activities.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (PKB) and have shown promising results in cancer therapy.
Uniqueness
4-(Pyrimidin-5-yloxy)-phenyl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct electronic and steric properties. This makes the compound highly reactive and suitable for various chemical transformations and applications.
特性
分子式 |
C11H7F3N2O4S |
|---|---|
分子量 |
320.25 g/mol |
IUPAC名 |
(4-pyrimidin-5-yloxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H7F3N2O4S/c12-11(13,14)21(17,18)20-9-3-1-8(2-4-9)19-10-5-15-7-16-6-10/h1-7H |
InChIキー |
MFZFKLMHGCKNLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=CN=CN=C2)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


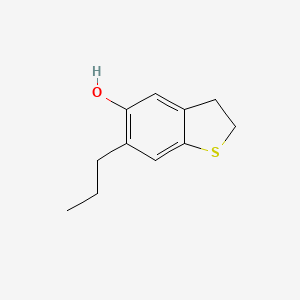
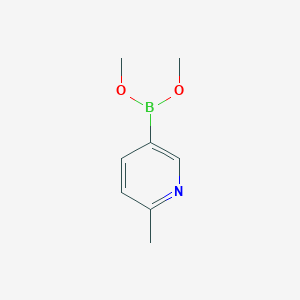
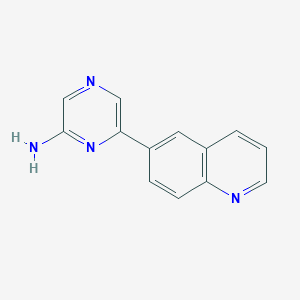
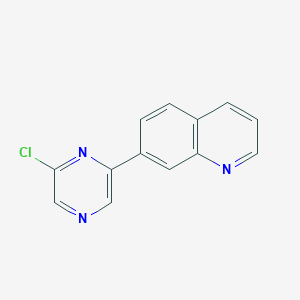
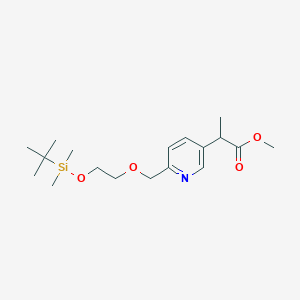
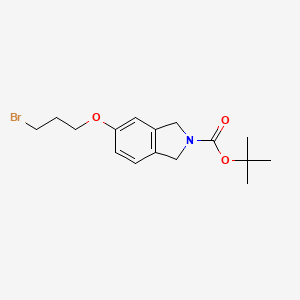



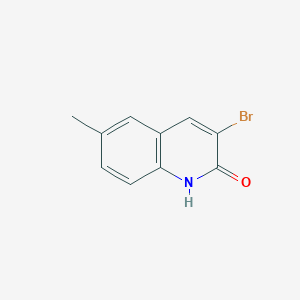

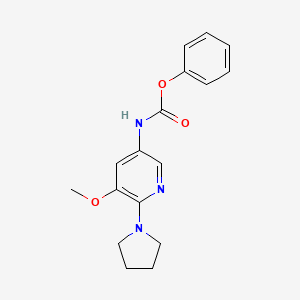
![phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate](/img/structure/B13879597.png)
![4-chloro-2-pyridin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13879598.png)
